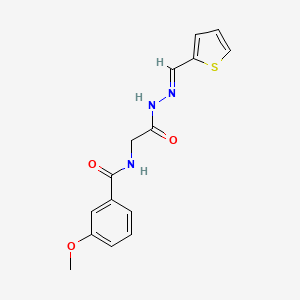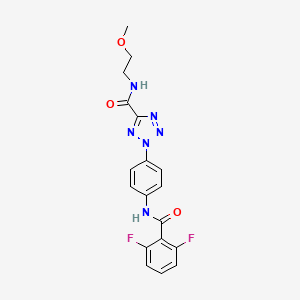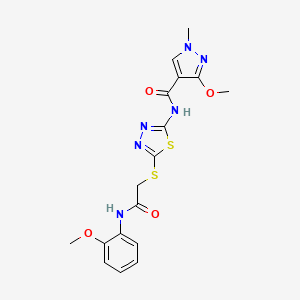![molecular formula C22H28ClN3O3 B2744340 6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one CAS No. 2320421-75-6](/img/structure/B2744340.png)
6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one involves the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, 6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been shown to have various biochemical and physiological effects. This compound has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. Additionally, 6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been found to have neuroprotective effects, which can protect neurons from damage and degeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one for lab experiments is its high potency and selectivity. This compound has been found to exhibit potent activity against various enzymes and receptors, which makes it an ideal candidate for drug development. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for the study of 6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one. One of the most promising areas of research is the development of new drugs based on this compound. It has been shown to exhibit potent activity against various diseases, and further research is needed to determine its full therapeutic potential. Additionally, more studies are needed to investigate the biochemical and physiological effects of this compound and to determine its safety and toxicity. Finally, more research is needed to optimize the synthesis method of this compound to achieve higher yields and purity.
Synthesis Methods
The synthesis of 6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been achieved using various methods. One of the most common methods involves the reaction of 2-chlorophenol with 4-piperidone followed by the reaction of the resulting product with tert-butyl acrylate and 3-chloropyridazine. This method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential applications in the development of new drugs. This compound has been found to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes and receptors, which play a crucial role in the development and progression of these diseases.
properties
IUPAC Name |
6-tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c1-15(29-18-8-6-5-7-17(18)23)21(28)25-13-11-16(12-14-25)26-20(27)10-9-19(24-26)22(2,3)4/h5-10,15-16H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWSBTRVHMLLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C(C)(C)C)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2744263.png)

![2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B2744266.png)
![3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2744267.png)
![2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid](/img/structure/B2744268.png)
![1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2744270.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2744272.png)
![7-[(2-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2744273.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2744275.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2744277.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2744278.png)
